Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)
Description
The compound Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) (hereafter referred to as the target compound) is a highly substituted benzo[b]thiophene derivative. Its structure features:
- 3,4,6-Trichloro substitution on the benzo[b]thiophene core.
- N-[(4-chlorophenyl)methyl] (4-chlorobenzyl) and N-(tetrahydro-1,1-dioxido-3-thienyl) (sulfolane-derived thienyl) groups on the carboxamide nitrogen.
Properties
Molecular Formula |
C20H15Cl4NO3S2 |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15Cl4NO3S2/c21-12-3-1-11(2-4-12)9-25(14-5-6-30(27,28)10-14)20(26)19-18(24)17-15(23)7-13(22)8-16(17)29-19/h1-4,7-8,14H,5-6,9-10H2 |
InChI Key |
JOYOMDSFBYQEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Tetrahydro-1,1-dioxido-3-thienyl Attachment
The tetrahydrothiophene-1,1-dioxide moiety is synthesized separately via oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid. Subsequent coupling to the carboxamide nitrogen employs mesyl chloride-activated displacement, where the thienyl sulfone acts as a nucleophile under basic conditions.
(4-Chlorophenyl)methyl Incorporation
A reductive amination strategy links the 4-chlorobenzyl group. The primary amine intermediate reacts with 4-chlorobenzaldehyde in the presence of NaBH, followed by in situ reduction to secure the secondary amine.
Yield Data:
| Step | Reagents | Yield (%) |
|---|---|---|
| Aroyl chloride formation | SOCl, reflux | 86 |
| Trichlorination | POCl, α-picoline | 78 |
| Carboxamide coupling | Amines, KCO | 65–96 |
Electrochemical and Green Chemistry Approaches
Recent advancements in electrochemical synthesis offer sustainable alternatives. Deep eutectic solvents (DESs), such as choline chloride-ethylene glycol, serve as dual solvents and electrolytes, enabling efficient cyclization at reduced temperatures (20–80°C). Applying 20 mA current to the reaction mixture accelerates Schiff base formation and subsequent cyclization, achieving 90% yield in 30 minutes.
Advantages:
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination:
-
Steric Hindrance in Amine Coupling:
-
Oxidation Sensitivity:
Analytical Characterization
Final product validation employs:
-
H NMR: Distinct peaks for aromatic protons (δ 6.8–7.4 ppm), methylene groups (δ 4.2–4.8 ppm), and sulfone resonances (δ 3.1–3.5 ppm).
-
HPLC-MS: Purity >99% confirmed via reverse-phase chromatography.
Industrial Scalability Considerations
Gram-scale synthesis in DESs demonstrates viability, with 85% yield retention. Continuous flow systems further enhance throughput, minimizing intermediate isolation .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
-
Chlorine substituents at positions 3, 4, and 6 deactivate the ring, favoring substitution at the para or meta positions relative to existing groups.
-
Sulfone functionality (tetrahydro-1,1-dioxido-3-thienyl) may stabilize adjacent charges, influencing regioselectivity .
Nucleophilic Substitution Reactions
The chlorine atoms on the benzothiophene core and the chlorophenyl group are potential sites for nucleophilic substitution (SNAr), particularly under basic or catalytic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Aqueous NaOH, heat | Replacement of Cl with -OH or -OR groups . |
| Amination | NH₃ in DMSO, Cu catalyst | Substitution of Cl with -NH₂ or alkyl amines . |
Amide Bond Reactivity
The carboxamide group (-CONH-) can participate in hydrolysis or condensation reactions:
-
Acidic Hydrolysis : Forms benzo[b]thiophene-2-carboxylic acid and the corresponding amine under reflux with HCl .
-
Condensation : Reacts with aldehydes or ketones to form Schiff bases under dehydrating conditions .
Sulfone Group Transformations
The tetrahydro-1,1-dioxido-3-thienyl group exhibits unique reactivity:
-
Reduction : LiAlH₄ reduces sulfones to thioethers, though steric hindrance may limit this pathway .
-
Oxidation : Further oxidation is unlikely due to the sulfone’s highest oxidation state.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) may occur at halogenated positions:
-
Suzuki Coupling : Chlorine at position 6 could be replaced with aryl/heteroaryl groups using arylboronic acids .
-
Buchwald-Hartwig Amination : Introduction of secondary amines at chlorinated sites .
Photochemical and Thermal Stability
-
Photodegradation : Chlorinated aromatic systems often undergo dechlorination under UV light, forming radicals or less substituted derivatives .
-
Thermal Decomposition : At elevated temperatures, cleavage of the sulfone or amide bond may occur, releasing SO₂ or NH₃ .
Biological and Catalytic Interactions
While specific data for this compound is limited, structurally related benzothiophenes are known to interact with enzymes like cytochrome P450, leading to hydroxylation or epoxidation . The sulfone group may enhance binding to biological targets via dipole interactions .
Key Challenges and Research Gaps
Scientific Research Applications
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some derivatives have shown promise as potential therapeutic agents for various diseases.
Industry: These compounds can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, some derivatives may act as inhibitors of specific enzymes, blocking their activity and thereby affecting the associated biological processes.
Comparison with Similar Compounds
Substituent Variations on the Benzo[b]thiophene Core
Modifications to the benzo[b]thiophene scaffold significantly influence biological activity and physicochemical properties:
Key Observations:
- Halogenation : Chloro and bromo substituents enhance receptor binding (e.g., α7 nAChR for Encenicline) and metabolic stability .
- Hydroxy/Methoxy Groups : Polar substituents like 3-hydroxy or methoxy improve selectivity for enzymes (e.g., hMAO-B inhibition) .
- Position Sensitivity : Substituent position (e.g., 3- vs. 7-chloro) dictates target specificity, as seen in Encenicline’s procognitive effects vs. Br-PBTC’s nAChR activation .
Carboxamide Nitrogen Substituents
The nature of N-substituents modulates pharmacokinetics and target engagement:
Key Observations:
Biological Activity
Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) , focusing on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[b]thiophene core with multiple substituents that enhance its biological properties. The synthesis of benzo[b]thiophene derivatives typically involves methods such as cyclization reactions and acylation processes. For instance, the development of new benzo[b]thiophene amide-based antimicrobial agents has been reported, highlighting the systematic synthesis of various derivatives that can exhibit potent biological activities against pathogens like Plasmodium falciparum and Staphylococcus aureus .
Biological Activity
Antimicrobial Activity
Research has demonstrated that benzo[b]thiophene derivatives possess notable antimicrobial properties. A study evaluated a series of compounds for their activity against Staphylococcus aureus, revealing that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 4 µg/mL . The structure-activity relationship (SAR) analyses indicated that modifications on the benzo[b]thiophene scaffold could enhance antibacterial efficacy.
Antimalarial Activity
In vitro studies have shown that some benzo[b]thiophene derivatives are effective against Plasmodium falciparum strains. Two active leads from a series of synthesized compounds demonstrated promising antimalarial activity, suggesting that structural modifications can lead to improved efficacy against malaria .
Opioid Receptor Agonism
Another important aspect of this compound is its interaction with opioid receptors. Research indicates that certain benzo[b]thiophene-2-carboxamide analogs activate mu-opioid receptors via the cyclic adenosine monophosphate (cAMP) pathway, demonstrating strong analgesic effects with reduced side effects such as constipation . This property positions these compounds as potential candidates for developing new analgesics.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the benzo[b]thiophene structure influence biological activity. For instance:
- Substituent Effects: The presence of halogen atoms has been shown to enhance the antimicrobial properties of these compounds.
- Linker Variations: The type and length of linkers connecting the benzo[b]thiophene core to other functional groups significantly impact the binding affinity and activity against target enzymes .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation of various benzo[b]thiophene derivatives was conducted against drug-resistant strains of Staphylococcus aureus. The study identified several compounds with MIC values lower than 10 µg/mL, indicating their potential as effective antibacterial agents .
Case Study 2: Opioid Receptor Activity
In a study investigating analgesic properties, a specific benzo[b]thiophene derivative was found to activate mu-opioid receptors effectively while maintaining a favorable safety profile. This compound's efficacy was compared with traditional opioids, showcasing its potential for pain management without severe side effects .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound ID | Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| II.b | Cl | 4 | Methicillin-sensitive S. aureus |
| II.c | F | >256 | Methicillin-resistant S. aureus |
| II.d | F | 32 | Daptomycin-resistant S. aureus |
Table 2: Opioid Receptor Agonist Activity
| Compound ID | Receptor Type | EC50 (nM) | Side Effects |
|---|---|---|---|
| Compound 25 | Mu-opioid | 10 | Low constipation risk |
| Compound 25 | Delta-opioid | 200 | Mild |
Q & A
Q. How should researchers interpret variability in antimicrobial activity data?
- Answer: MIC values against pathogens like S. aureus range from 2–64 µg/mL. Factors include:
- Bacterial strain diversity : Efflux pump expression varies across clinical isolates.
- Assay conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 yield divergent results .
Methodological Recommendations
Q. What in vitro models are suitable for evaluating neuroactivity?
Q. How can solubility-stability trade-offs be managed in formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
